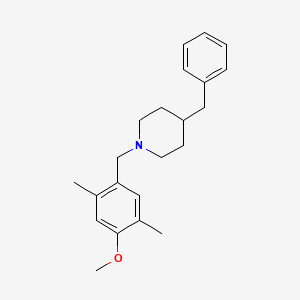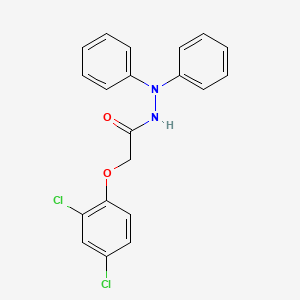![molecular formula C21H24N2O3S B6053046 N-(3'-methoxy-4-biphenylyl)-1-[(methylthio)acetyl]prolinamide](/img/structure/B6053046.png)
N-(3'-methoxy-4-biphenylyl)-1-[(methylthio)acetyl]prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3'-methoxy-4-biphenylyl)-1-[(methylthio)acetyl]prolinamide, also known as MPAA, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. MPAA is a prolinamide derivative that has been synthesized through various methods and has shown promising results in various biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of N-(3'-methoxy-4-biphenylyl)-1-[(methylthio)acetyl]prolinamide is not fully understood, but it has been reported to act on various pathways in the body. N-(3'-methoxy-4-biphenylyl)-1-[(methylthio)acetyl]prolinamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition has been reported to induce apoptosis and inhibit angiogenesis in cancer cells. N-(3'-methoxy-4-biphenylyl)-1-[(methylthio)acetyl]prolinamide has also been found to inhibit the production of pro-inflammatory cytokines by suppressing the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and physiological effects:
N-(3'-methoxy-4-biphenylyl)-1-[(methylthio)acetyl]prolinamide has been reported to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death. N-(3'-methoxy-4-biphenylyl)-1-[(methylthio)acetyl]prolinamide has also been found to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF), a protein that promotes the growth of blood vessels. Furthermore, N-(3'-methoxy-4-biphenylyl)-1-[(methylthio)acetyl]prolinamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
N-(3'-methoxy-4-biphenylyl)-1-[(methylthio)acetyl]prolinamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been reported to have high stability and solubility in various solvents. However, N-(3'-methoxy-4-biphenylyl)-1-[(methylthio)acetyl]prolinamide has some limitations for lab experiments. It has been reported to be cytotoxic at high concentrations, which may limit its use in cell culture studies. Furthermore, N-(3'-methoxy-4-biphenylyl)-1-[(methylthio)acetyl]prolinamide has not been extensively studied in animal models, which may limit its potential for therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of N-(3'-methoxy-4-biphenylyl)-1-[(methylthio)acetyl]prolinamide. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Another direction is to explore its mechanism of action and identify its molecular targets. Furthermore, future studies could investigate the safety and efficacy of N-(3'-methoxy-4-biphenylyl)-1-[(methylthio)acetyl]prolinamide in animal models and clinical trials. Overall, N-(3'-methoxy-4-biphenylyl)-1-[(methylthio)acetyl]prolinamide has shown promising results in various scientific research studies and has the potential to be developed into a therapeutic agent for various diseases.
Synthesemethoden
N-(3'-methoxy-4-biphenylyl)-1-[(methylthio)acetyl]prolinamide has been synthesized through various methods, including the reaction of 3'-methoxy-4-biphenylylcarboxylic acid with methylthioacetic acid, followed by the addition of proline and the use of coupling reagents. Another method involves the reaction of 3'-methoxy-4-biphenylylcarboxylic acid with thionyl chloride, followed by the addition of methylthioacetic acid and proline. Both methods have been reported to yield N-(3'-methoxy-4-biphenylyl)-1-[(methylthio)acetyl]prolinamide with high purity and yield.
Wissenschaftliche Forschungsanwendungen
N-(3'-methoxy-4-biphenylyl)-1-[(methylthio)acetyl]prolinamide has been studied for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. N-(3'-methoxy-4-biphenylyl)-1-[(methylthio)acetyl]prolinamide has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-(3'-methoxy-4-biphenylyl)-1-[(methylthio)acetyl]prolinamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
N-[4-(3-methoxyphenyl)phenyl]-1-(2-methylsulfanylacetyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-26-18-6-3-5-16(13-18)15-8-10-17(11-9-15)22-21(25)19-7-4-12-23(19)20(24)14-27-2/h3,5-6,8-11,13,19H,4,7,12,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNVDRMCMGVICP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)NC(=O)C3CCCN3C(=O)CSC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B6052963.png)
![1-(5-{[(2,6-dimethoxybenzyl)amino]methyl}-2-methoxyphenoxy)-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B6052965.png)

![6-({2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B6052982.png)
![2-[(4-methyl-1H-imidazol-2-yl)carbonyl]-1-[4-(methylthio)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6052994.png)
![N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6053005.png)
![N-(3-bromophenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}acetamide](/img/structure/B6053008.png)
![methyl 4-({[2-(3-fluorophenyl)-1-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B6053015.png)
![1-(3-cyclohexen-1-ylcarbonyl)-4-{[4-(1-pyrrolidinylmethyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine trifluoroacetate](/img/structure/B6053025.png)
![ethyl 2-{[2-(5-chloro-1,3-benzoxazol-2-yl)-3-oxo-1-propen-1-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6053033.png)

![5-[1-(2-furylmethyl)-2-pyrrolidinyl]-N-(4-pyridinylmethyl)-2-thiophenecarboxamide](/img/structure/B6053060.png)
![N-({[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B6053066.png)
![N-(2-methyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)nicotinamide](/img/structure/B6053071.png)